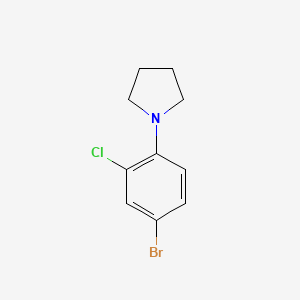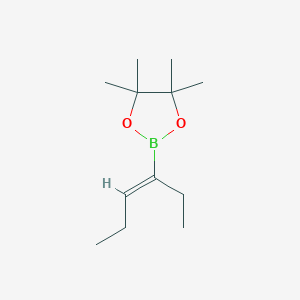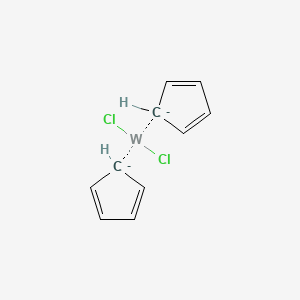
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that contains both chlorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Fischer reaction, which is a well-known method for synthesizing indole derivatives. This reaction typically involves heating the reactants in polyphosphoric acid at temperatures ranging from 160°C to 180°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Aplicaciones Científicas De Investigación
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-7-azaindole: This compound shares the chloro and azaindole moieties but lacks the trifluoromethyl group.
4-Chloro-7-azaindole: Similar to 5-Chloro-7-azaindole but with the chloro group at a different position.
Uniqueness
5-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. These functional groups can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H9ClF3N |
|---|---|
Peso molecular |
235.63 g/mol |
Nombre IUPAC |
5-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H9ClF3N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h3-4,15H,1-2,5H2 |
Clave InChI |
CMSAGUBFFAOXLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
![3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974093.png)


![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)

![[1]Benzofuro[2,3-f][1,3]benzothiazole](/img/structure/B13974120.png)


![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)

